3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride
Overview
Description
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride is a versatile organic compound with a unique structure that combines elements of isoquinoline and piperidine. This compound holds significant value in both academic and industrial settings due to its diverse range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride typically involves the condensation of isoquinoline derivatives with piperidine-based compounds. A common approach includes the reaction of isoquinoline with 4-piperidone under basic conditions, followed by reduction and subsequent acidification to yield the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production might involve the same fundamental synthetic principles but optimized for large-scale operations. Methods such as continuous flow synthesis can enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride can undergo several reactions:
Oxidation: : Typically leads to the formation of quinoline derivatives.
Reduction: : Can further reduce the nitrogen-containing rings.
Substitution: : Functional groups attached to the nitrogen atoms can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Uses reagents like alkyl halides in the presence of a base.
Major Products
Oxidation products often include quinoline-based structures.
Reduction yields fully saturated heterocycles.
Substitution produces N-substituted isoquinolines or piperidines.
Scientific Research Applications
This compound is valuable in numerous research domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a molecular scaffold in drug design.
Medicine: : Explored for its pharmacological properties, particularly in the development of neuroactive drugs.
Industry: : Utilized in the manufacture of specialty chemicals and as a precursor for polymer synthesis.
Mechanism of Action
The compound interacts with biological systems through its nitrogen-containing rings:
Molecular Targets: : Often targets neural receptors or enzymes.
Pathways Involved: : Modulates neurotransmission pathways, influencing receptor activity and synaptic signaling.
Comparison with Similar Compounds
When compared to other isoquinoline and piperidine derivatives, 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride stands out due to its dual ring structure:
Uniqueness: : The combination of isoquinoline and piperidine rings offers a distinctive profile in terms of reactivity and biological activity.
Similar Compounds: : Includes isoquinoline hydrochloride, 4-piperidone hydrochloride, and their various substituted derivatives.
This compound is more than just a chemical compound; it's a gateway to advancements in multiple scientific fields. Its ability to participate in diverse reactions and its applications in various research areas underscore its significance.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17;/h1-4,13,16H,5-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNCYNVGHTHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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